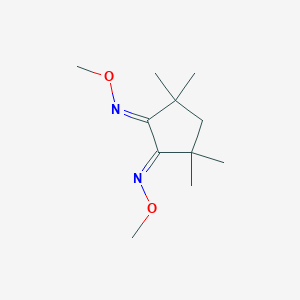
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique structure, which includes two oxime groups attached to a cyclopentane ring with four methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine typically involves the reaction of cyclopentane-1,2-dione with hydroxylamine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are not well-characterized in the literature .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E,Z)-
- Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (Z,Z)-
Uniqueness
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (E, E)-configuration may result in different physical and chemical properties compared to its stereoisomers .
Propiedades
Número CAS |
140210-44-2 |
|---|---|
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9- |
Clave InChI |
RECQGPOZJVAMAO-JMVBYTIWSA-N |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
SMILES isomérico |
CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C |
SMILES canónico |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















